6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid is a chemical compound characterized by the presence of a difluoromethoxy group, a methyl group, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available precursors.
Introduction of the Difluoromethoxy Group:
Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction, using methyl iodide or a similar methylating agent.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include 6-(difluoromethoxy)-5-methylpyridine-3-carboxaldehyde or 6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid derivatives.
Reduction: Products include 6-(difluoromethoxy)-5-methylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of difluoromethoxy and methyl groups on biological activity. It serves as a model compound for understanding structure-activity relationships.
Medicine
Pharmaceutical research utilizes this compound for the development of new drugs. Its structural features are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its derivatives are evaluated for their efficacy and safety in various applications.
Mechanism of Action
The mechanism of action of 6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The methyl group can affect the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-5-methylpyridine-3-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
5-Methylpyridine-3-carboxylic acid: Lacks the difluoromethoxy group, making it less lipophilic.
6-(Trifluoromethoxy)-5-methylpyridine-3-carboxylic acid: Contains a trifluoromethoxy group, which can significantly alter its chemical properties.
Uniqueness
6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties.
Properties
CAS No. |
2680543-08-0 |
---|---|
Molecular Formula |
C8H7F2NO3 |
Molecular Weight |
203.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.